

Physical and chemical properties of D-ribo-Phytosphingosine-13C2,d2

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Compound of Interest

Compound Name: *D-ribo-Phytosphingosine-13C2,d2*

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An In-depth Technical Guide to D-ribo-Phytosphingosine-13C2,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **D-ribo-Phytosphingosine-13C2,d2**, a stable isotope-labeled version of the naturally occurring sphingolipid, D-ribo-phytosphingosine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cellular biology, particularly in the field of sphingolipid metabolism and signaling.

Introduction

D-ribo-Phytosphingosine is a bioactive sphingoid base that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.^{[1][2]} Its involvement in key signaling pathways has made it a molecule of significant interest in biomedical research. The isotopically labeled variant, **D-ribo-Phytosphingosine-13C2,d2**, is an indispensable tool for researchers, primarily utilized as an internal standard in mass spectrometry for the accurate quantification of its unlabeled counterpart in complex biological samples.^{[3][4]} It is also employed in metabolic labeling studies to trace the metabolic fate of phytosphingosine in cellular systems.^{[5][6][7]}

Physical and Chemical Properties

The physical and chemical properties of **D-ribo-Phytosphingosine-13C2,d2** are nearly identical to those of the unlabeled D-ribo-Phytosphingosine, with the primary difference being a higher molecular weight due to the presence of two carbon-13 and two deuterium isotopes.

Table 1: Physical and Chemical Properties of D-ribo-Phytosphingosine and its Isotopically Labeled Analog

Property	D-ribo-Phytosphingosine	D-ribo-Phytosphingosine-13C2,d2	Data Source
Chemical Formula	C ₁₈ H ₃₉ NO ₃	¹³ C ₂ C ₁₆ H ₃₇ D ₂ NO ₃	[8][9]
Molecular Weight	317.5 g/mol	Approx. 321.5 g/mol	[8][9]
Appearance	White to off-white solid	Expected to be a white to off-white solid	[10]
Melting Point	102 °C	Not empirically determined, but expected to be very similar to the unlabeled form.	[10]
Solubility	Soluble in Ethanol (up to 2 mg/ml), DMF (10 mg/ml), DMSO (2 mg/ml).[8][10]	Expected to have similar solubility.	
Stability	Stable for 1 year from date of purchase as supplied. Solutions in ethanol may be stored at -20°C for up to 1 month.[10]	Expected to have similar stability.	

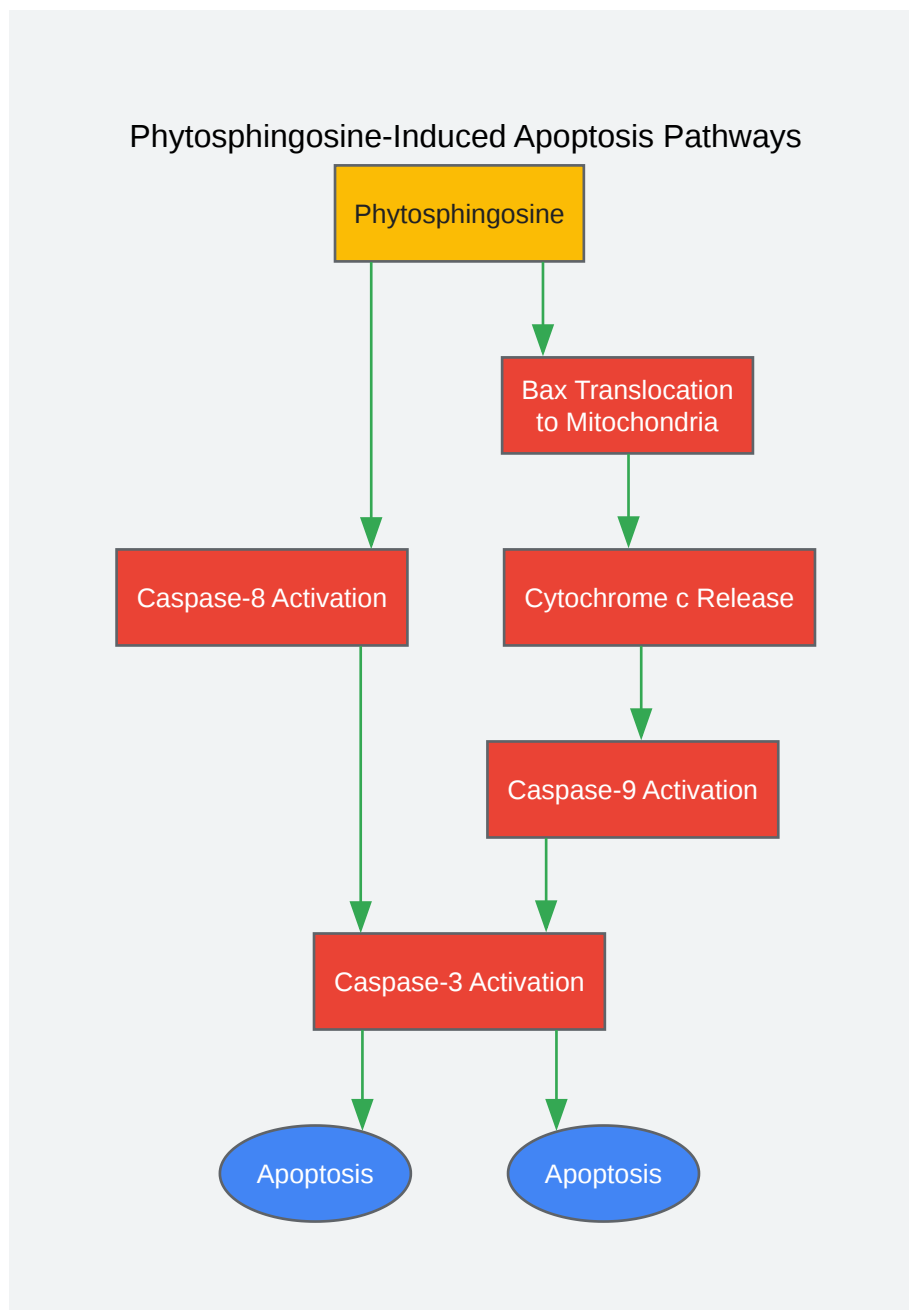
Note: Properties for **D-ribo-Phytosphingosine-13C2,d2** are based on the properties of the unlabeled compound and the known mass increase from isotopic labeling. Direct experimental data for the labeled compound is not widely available.

Signaling Pathways Involving Phytosphingosine

Phytosphingosine and its derivatives are integral components of cellular signaling cascades that regulate critical cellular functions. A primary mechanism of action is the induction of apoptosis (programmed cell death) in various cell types, including cancer cells.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

One of the key pathways involves the activation of caspases, a family of proteases that execute the apoptotic program. Phytosphingosine has been shown to induce the activation of caspase-8, which can then initiate a cascade leading to the activation of downstream effector caspases like caspase-3.[\[13\]](#)

Furthermore, phytosphingosine can influence the mitochondria-mediated apoptotic pathway.[\[1\]](#)[\[2\]](#)[\[12\]](#) This involves the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, leading to the release of cytochrome c.[\[12\]](#)[\[13\]](#) Cytochrome c, in conjunction with other factors, activates caspase-9, which in turn activates effector caspases.



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Caption: Phytosphingosine-induced apoptosis signaling pathways.

Experimental Protocols

The primary application of **D-ribo-Phytosphingosine-13C2,d2** is as an internal standard for mass spectrometry-based quantification of endogenous phytosphingosine. Below is a generalized workflow for such an experiment.

Quantification of Phytosphingosine in Biological Samples using LC-MS/MS

1. Sample Preparation and Lipid Extraction:

- Biological samples (e.g., cells, tissues, plasma) are homogenized in a suitable buffer.
- A known amount of **D-ribo-Phytosphingosine-13C2,d2** internal standard is added to the homogenate.
- Lipids are extracted using a biphasic solvent system, such as chloroform/methanol/water.
- The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Liquid Chromatography (LC) Separation:

- The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol).
- The sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column.
- A gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is used to separate the different lipid species.

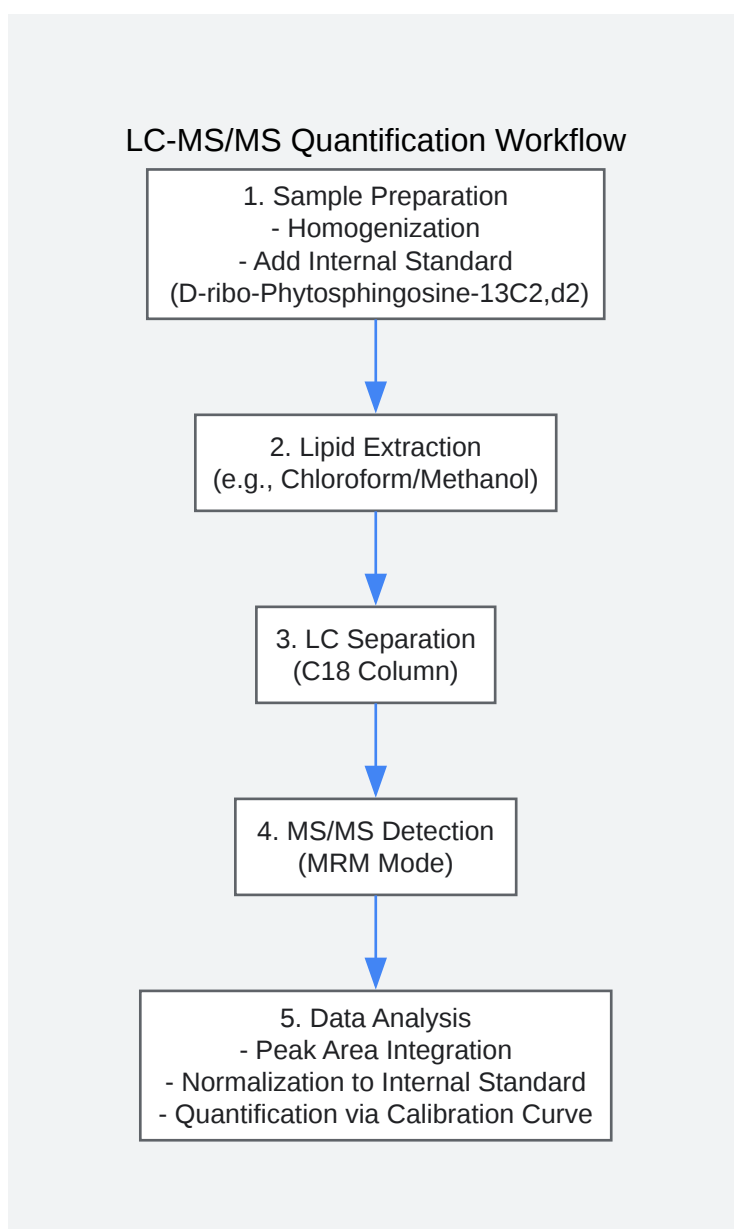
3. Mass Spectrometry (MS/MS) Detection:

- The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte (D-ribo-phytosphingosine) and the internal standard (**D-ribo-Phytosphingosine-13C2,d2**).
 - Analyte: Monitor the transition for unlabeled phytosphingosine.
 - Internal Standard: Monitor the transition for **D-ribo-Phytosphingosine-13C2,d2**, which will have a mass shift corresponding to the isotopic labels.

- The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample extraction and instrument response.

4. Data Analysis:

- A calibration curve is generated using known concentrations of unlabeled phytosphingosine and a fixed concentration of the internal standard.
- The concentration of phytosphingosine in the biological sample is determined by interpolating the normalized peak area ratio from the calibration curve.



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Caption: Workflow for phytosphingosine quantification using LC-MS/MS.

Conclusion

D-ribo-Phytosphingosine-13C2,d2 is a critical tool for researchers investigating the roles of phytosphingosine in health and disease. Its use as an internal standard enables accurate and precise quantification of this important bioactive lipid, facilitating a deeper understanding of its metabolic pathways and signaling functions. This guide provides essential information to support the effective use of this isotopically labeled compound in a research setting.

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